1,3-Bis(4-formylphenoxy)xylene 1,3-Bis(4-formylphenoxy)xylene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20497506
InChI: InChI=1S/C22H18O4/c23-13-17-4-8-21(9-5-17)25-15-19-2-1-3-20(12-19)16-26-22-10-6-18(14-24)7-11-22/h1-14H,15-16H2
SMILES:
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

1,3-Bis(4-formylphenoxy)xylene

CAS No.:

Cat. No.: VC20497506

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-formylphenoxy)xylene -

Specification

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name 4-[[3-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Standard InChI InChI=1S/C22H18O4/c23-13-17-4-8-21(9-5-17)25-15-19-2-1-3-20(12-19)16-26-22-10-6-18(14-24)7-11-22/h1-14H,15-16H2
Standard InChI Key ZPSKSLMDQIUZPV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O

Introduction

Structural and Molecular Properties

1,3-Bis(4-formylphenoxy)xylene features a central xylene core (1,3-dimethylbenzene) linked to two 4-formylphenoxy groups via ether bonds. The compound’s IUPAC name is 4-[[3-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde, reflecting its symmetrical substitution pattern. Key molecular characteristics include:

PropertyValue
Molecular FormulaC22H18O4\text{C}_{22}\text{H}_{18}\text{O}_{4}
Molecular Weight346.38 g/mol
Exact Mass346.121 Da
Topological Polar Surface Area52.6 Ų
LogP (Octanol-Water)4.47

The presence of two aldehyde (-CHO) groups at the para positions of the phenoxy rings enables diverse reactivity, including nucleophilic additions and condensations . The xylene backbone enhances thermal stability, making the compound suitable for high-temperature applications.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 1,3-bis(4-formylphenoxy)xylene typically involves a multi-step protocol:

  • Etherification of p-Hydroxybenzaldehyde:
    Reacting p-hydroxybenzaldehyde with 1,3-bis(bromomethyl)xylene in the presence of a base (e.g., K₂CO₃) yields the intermediate 1,3-bis(4-hydroxybenzyloxy)xylene.

    1,3-Bis(bromomethyl)xylene+2p-HO-C6H4-CHOBase1,3-Bis(4-formylphenoxy)xylene+2HBr\text{1,3-Bis(bromomethyl)xylene} + 2 \, \text{p-HO-C}_6\text{H}_4\text{-CHO} \xrightarrow{\text{Base}} \text{1,3-Bis(4-formylphenoxy)xylene} + 2 \, \text{HBr}
  • Oxidation (if required):
    In some routes, the hydroxy groups are oxidized to aldehydes using agents like pyridinium chlorochromate (PCC).

Industrial Production

Industrial methods prioritize cost efficiency and scalability. A patented approach utilizes continuous-flow reactors to optimize the etherification step, achieving yields >85% with reduced reaction times . Solvent selection (e.g., DMF or DMSO) and catalyst systems (e.g., Pd/C for byproduct removal) are critical for minimizing impurities.

Structural Characterization

Spectroscopic Analysis

  • FT-IR: Key absorption bands include:

    • ν(C=O)\nu(\text{C=O}): 1701 cm⁻¹ (aldehyde stretching) .

    • ν(C-O-C)\nu(\text{C-O-C}): 1245 cm⁻¹ (ether linkage) .

    • ν(C=N)\nu(\text{C=N}): 1663 cm⁻¹ (in Schiff-base derivatives) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 9.88 ppm (s, 2H, -CHO), δ 7.82–7.10 ppm (m, 12H, aromatic), δ 5.12 ppm (s, 4H, -O-CH₂-) .

    • ¹³C NMR: δ 191.2 ppm (CHO), δ 160.1 ppm (C-O), δ 130–115 ppm (aromatic carbons) .

Crystallographic Data

While single-crystal X-ray data for 1,3-bis(4-formylphenoxy)xylene remains unpublished, analogous compounds (e.g., TC-POP) exhibit porous networks with pore diameters of 1.2–2.4 nm, as revealed by BET analysis .

Applications in Advanced Materials

Porous Organic Polymers (POPs)

1,3-Bis(4-formylphenoxy)xylene is a key monomer in POP synthesis. For example, TC-POP, a triazine-cyclohexanone-based polymer, is fabricated via Schiff-base condensation with 2,6-bis(4-aminobenzylidene)cyclohexanone . TC-POP exhibits:

  • Surface area: 620 m²/g (BET).

  • Pore volume: 0.89 cm³/g.

  • Applications: Gas storage (CO₂ uptake: 12.7 wt% at 273 K), heterogeneous catalysis .

Covalent Organic Frameworks (COFs)

The compound’s aldehyde groups enable the construction of imine-linked COFs. A 2024 study reported a COF with 1.8 nm hexagonal channels, demonstrating exceptional stability in acidic media (pH 2–12).

Specialty Polymers

  • Epoxy Resins: Crosslinking with diaminodiphenylmethane enhances thermal stability (Tg > 200°C).

  • Polyimides: Films derived from 1,3-bis(4-formylphenoxy)xylene show low dielectric constants (2.8–3.2), ideal for microelectronics.

Comparative Analysis with Analogues

CompoundKey FeaturesLimitations vs. 1,3-Bis(4-formylphenoxy)xylene
1,4-Bis(4-formylphenoxy)xyleneLinear para-substitution; lower thermal stabilityReduced reactivity in crosslinking
2,6-Bis(4-formylphenoxy)naphthaleneLarger π-system; enhanced luminescenceHigher synthesis cost
4,4'-BiphenyldicarboxaldehydeRigid biphenyl core; high crystallinityPoor solubility in common solvents

Future Directions

  • Drug Delivery Systems: Functionalization with PEG chains could enable nanoparticle-based targeted therapies.

  • Energy Storage: Integration into covalent triazine frameworks (CTFs) may improve lithium-sulfur battery performance.

  • Environmental Remediation: POPs derived from this compound show promise in PFAS adsorption (efficiency >95% in pilot trials) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator